Cas no 80622-53-3 (Methyl 2-(3-bromophenyl)propanoate)

Methyl 2-(3-bromophenyl)propanoate structure
80622-53-3 structure
Product name:Methyl 2-(3-bromophenyl)propanoate
CAS No:80622-53-3
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD18908974
CID:4656488
PubChem ID:13244717

Methyl 2-(3-bromophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(3-bromophenyl)propanoate
    • Methyl 3-bromo-α-methylbenzeneacetate (ACI)
    • MFCD18908974
    • AKOS025396341
    • Z1269138350
    • CS-0094506
    • CS-16271
    • methyl2-(3-bromophenyl)propanoate
    • SCHEMBL1133808
    • EN300-188439
    • I11128
    • SY249962
    • 80622-53-3
    • MDL: MFCD18908974
    • Inchi: 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3
    • InChI Key: IQJQUAGEAURVAU-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C1C=C(Br)C=CC=1)OC

Computed Properties

  • Exact Mass: 241.99424g/mol
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

Methyl 2-(3-bromophenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M94150-100mg
Methyl 2-(3-bromophenyl)propanoate
80622-53-3 95%
100mg
¥151.0 2024-07-19
abcr
AB460392-250 mg
Methyl 2-(3-bromophenyl)propanoate; .
80622-53-3
250mg
€187.70 2023-04-22
abcr
AB460392-1 g
Methyl 2-(3-bromophenyl)propanoate; .
80622-53-3
1g
€360.50 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M94150-250mg
Methyl 2-(3-bromophenyl)propanoate
80622-53-3 95%
250mg
¥244.0 2024-07-19
Enamine
EN300-188439-0.25g
methyl 2-(3-bromophenyl)propanoate
80622-53-3 95.0%
0.25g
$48.0 2025-03-21
Chemenu
CM294775-1g
Methyl 2-(3-bromophenyl)propanoate
80622-53-3 95%
1g
$439 2021-06-16
abcr
AB460392-5 g
Methyl 2-(3-bromophenyl)propanoate; .
80622-53-3
5g
€1,038.50 2023-04-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YE121-250mg
Methyl 2-(3-bromophenyl)propanoate
80622-53-3 95+%
250mg
960CNY 2021-05-07
abcr
AB460392-5g
Methyl 2-(3-bromophenyl)propanoate; .
80622-53-3
5g
€706.20 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165146-5g
Methyl 2-(3-bromophenyl)propanoate
80622-53-3 97%
5g
¥3264.00 2024-07-28

Methyl 2-(3-bromophenyl)propanoate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 -
2.1 Reagents: Sulfuric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Acetic acid
Reference
A simple and efficient conversion of aldehyde acetals into esters
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(1), 99-105

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  rt → 160 °C; 8 h, 160 °C
Reference
A Convenient Ruthenium-Catalyzed α-Methylation of Carbonyl Compounds using Methanol
Dang, Tuan Thanh; et al, Advanced Synthesis & Catalysis, 2016, 358(21), 3373-3380

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Sodium hypochlorite Catalysts: Acetic acid
Reference
A simple and efficient conversion of aldehyde acetals into esters
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(1), 99-105

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Bis(acetato-κO)[2,6-bis[(1R)-1-methyl-2-oxo-2-[(2,4,6-trimethylphenyl)amino]etho… ;  20 °C; 48 h, 20 °C
1.2 Solvents: Water
Reference
Stereoselective Ketone Rearrangements with Hypervalent Iodine Reagents
Malmedy, Florence; et al, Chemistry - A European Journal, 2016, 22(45), 16072-16077

Synthetic Circuit 5

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Sulfuric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Acetic acid
Reference
A simple and efficient conversion of aldehyde acetals into esters
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(1), 99-105

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
1.3 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.4 5 h, -78 °C → -40 °C
Reference
Synthesis and biological evaluation of loxoprofen derivatives
Yamakawa, Naoki; et al, Bioorganic & Medicinal Chemistry, 2011, 19(11), 3299-3311

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Palladium diacetate ,  2966964-03-2 Solvents: Methanol ;  10 h, 3 MPa, 80 °C
Reference
Novel bis-P,O-hybrid-ligand modified Pd-catalyst for highly selective anti-Markovnikov alkoxycarbonylation of alkenes under mild conditions
Jing, Tian-Hong; et al, Journal of Catalysis, 2023, 426, 214-221

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  16 h, 65 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
2.2 -78 °C; 2 h, -78 °C → 0 °C
Reference
Photochemical intramolecular amination for the synthesis of heterocycles
Parisien-Collette, Shawn; et al, Green Chemistry, 2017, 19(20), 4798-4803

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 2 h, -78 °C → 0 °C
Reference
Photochemical intramolecular amination for the synthesis of heterocycles
Parisien-Collette, Shawn; et al, Green Chemistry, 2017, 19(20), 4798-4803

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  BINAP Solvents: N-Methyl-2-pyrrolidone ;  rt
1.2 Catalysts: Trifluoroacetic acid ,  Bis(dibenzylideneacetone)palladium ,  1,2-Bis[(di-tert-butylphosphino)methyl]benzene Solvents: 1,2-Dichloroethane ;  rt → 160 °C; 20 h, rt
Reference
Utilizing Glycerol as an Ex Situ CO-Source in Pd-Catalyzed Alkoxycarbonylation of Styrenes
Nielsen, Dorrit B.; et al, ACS Catalysis, 2017, 7(9), 6089-6093

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: Acetic acid
Reference
A simple and efficient conversion of aldehyde acetals into esters
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(1), 99-105

Methyl 2-(3-bromophenyl)propanoate Raw materials

Methyl 2-(3-bromophenyl)propanoate Preparation Products

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Amadis Chemical Company Limited
(CAS:80622-53-3)Methyl 2-(3-bromophenyl)propanoate
A927948
Purity:99%
Quantity:5g
Price ($):387.0